7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved by reacting a nitrile with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) . The resulting tetrazole is then coupled with a pyrrole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: LiAlH₄, NaBH₄
Solvents: DMF, dichloromethane (CH₂Cl₂), ethanol (EtOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C23H24N8 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
7-methyl-3-[[4-[2-methyl-5-(2H-tetrazol-5-yl)pyrrol-1-yl]phenyl]methyl]-2-propylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C23H24N8/c1-4-5-20-25-21-15(2)12-13-24-23(21)30(20)14-17-7-9-18(10-8-17)31-16(3)6-11-19(31)22-26-28-29-27-22/h6-13H,4-5,14H2,1-3H3,(H,26,27,28,29) |
InChI Key |
UIYJTSIWKMRIEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CN=C2N1CC3=CC=C(C=C3)N4C(=CC=C4C5=NNN=N5)C)C |
Origin of Product |
United States |
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